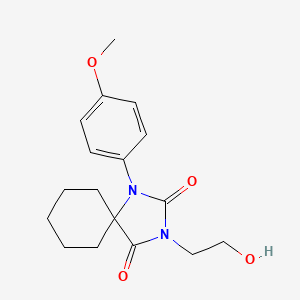
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a diazaspirodecane core with additional functional groups, including a hydroxyethyl and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- typically involves multi-step organic reactions. The starting materials and reagents can vary, but common steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the diaza functionality using amination reactions.
- Functionalization of the hydroxyethyl and methoxyphenyl groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the diaza functionality to form secondary amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield a ketone or aldehyde derivative.
- Reduction may yield secondary amines.
- Substitution may yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3-DIAZASPIRO(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- depends on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors through hydrogen bonding or hydrophobic interactions.
- Modulating biochemical pathways by inhibiting or activating specific proteins.
- Altering cellular processes by affecting gene expression or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE: Lacks the hydroxyethyl and methoxyphenyl groups.
3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-SPIRODECANE: Lacks the diaza functionality.
Uniqueness
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is unique due to its combination of functional groups and spirocyclic structure, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Número CAS |
741-39-9 |
|---|---|
Fórmula molecular |
C17H22N2O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-23-14-7-5-13(6-8-14)19-16(22)18(11-12-20)15(21)17(19)9-3-2-4-10-17/h5-8,20H,2-4,9-12H2,1H3 |
Clave InChI |
BCNPBBVTEKAGMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)N(C(=O)C23CCCCC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)

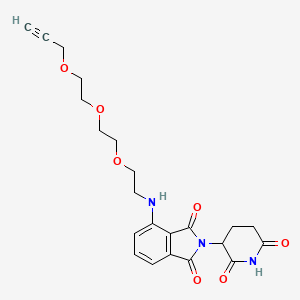
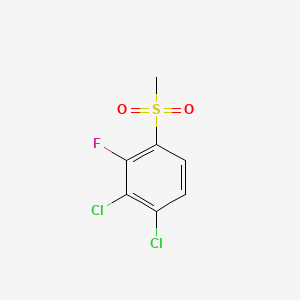
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
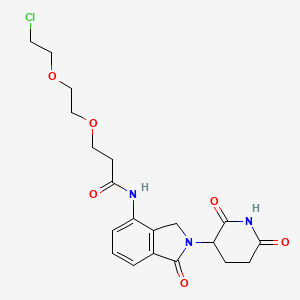
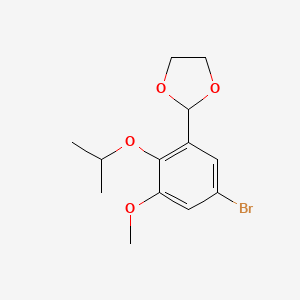



![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)

